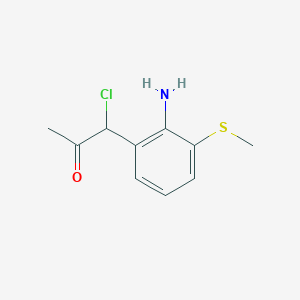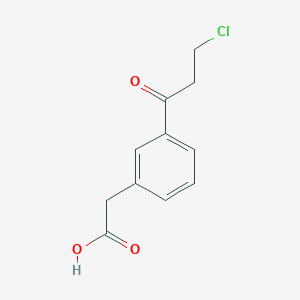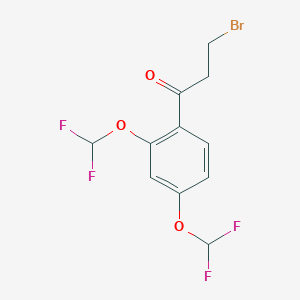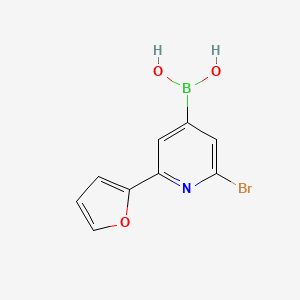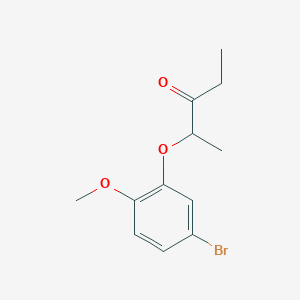![molecular formula C10H13NO2 B14075420 2-[4-(N-Hydroxyethanimidoyl)phenyl]ethan-1-ol CAS No. 102494-22-4](/img/structure/B14075420.png)
2-[4-(N-Hydroxyethanimidoyl)phenyl]ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 1-[4-(2-hydroxyethyl)phenyl]-, oxime is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . This compound is known for its unique chemical structure, which includes an oxime functional group attached to a phenyl ring substituted with a hydroxyethyl group. It is used in various scientific research applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-(2-hydroxyethyl)phenyl]-, oxime typically involves the reaction of 1-[4-(2-hydroxyethyl)phenyl]ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The oxime is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
化学反応の分析
Types of Reactions
Ethanone, 1-[4-(2-hydroxyethyl)phenyl]-, oxime undergoes various types of chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The hydroxyethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Formation of nitrile oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenyl ethanones.
科学的研究の応用
Ethanone, 1-[4-(2-hydroxyethyl)phenyl]-, oxime is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
作用機序
The mechanism of action of Ethanone, 1-[4-(2-hydroxyethyl)phenyl]-, oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The hydroxyethyl group enhances the compound’s solubility and bioavailability, facilitating its interaction with biological systems .
類似化合物との比較
Similar Compounds
Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: Similar structure but with a methoxy group instead of a hydroxyethyl group.
4’- (2-Hydroxyethyl)acetophenone: Lacks the oxime group, making it less reactive in certain chemical reactions.
Uniqueness
Ethanone, 1-[4-(2-hydroxyethyl)phenyl]-, oxime is unique due to the presence of both the oxime and hydroxyethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound in various research and industrial applications .
特性
CAS番号 |
102494-22-4 |
|---|---|
分子式 |
C10H13NO2 |
分子量 |
179.22 g/mol |
IUPAC名 |
2-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]ethanol |
InChI |
InChI=1S/C10H13NO2/c1-8(11-13)10-4-2-9(3-5-10)6-7-12/h2-5,12-13H,6-7H2,1H3 |
InChIキー |
HNWVDJLQTKGEHZ-UHFFFAOYSA-N |
正規SMILES |
CC(=NO)C1=CC=C(C=C1)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


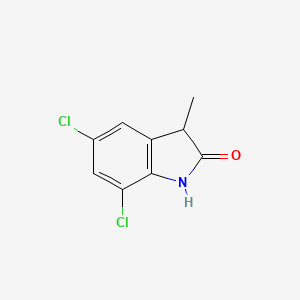
![{5-Chloro-2-[(2,3-dihydroxypropyl)amino]phenyl}(phenyl)methanone](/img/structure/B14075354.png)
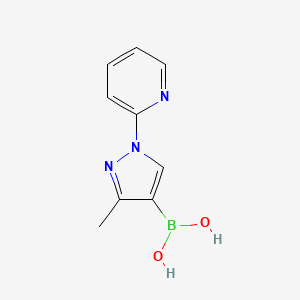
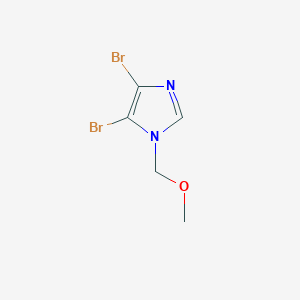
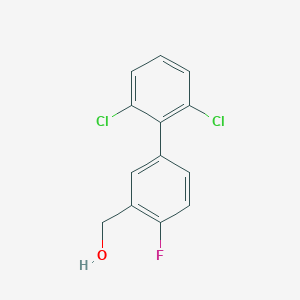
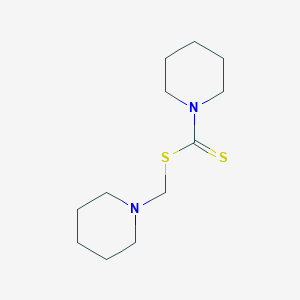
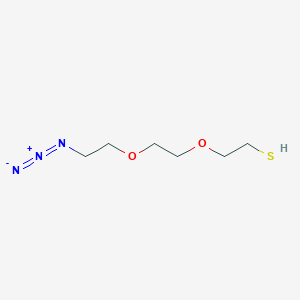
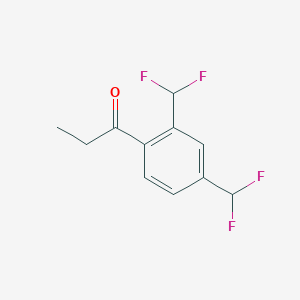
![3,8-Diazabicyclo[3.2.1]octane-2,8-dicarboxylic acid, 4-oxo-, 8-(1,1-dimethylethyl) 2-ethyl ester, (1S,2R,5R)-](/img/structure/B14075397.png)
